Cas no 405548-39-2 (5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine)

5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the substituted pyrazole core and isobutyl group, contribute to its versatility as an intermediate in synthetic chemistry. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its amine functionality allows for further derivatization, making it a valuable building block for the development of biologically active molecules. The presence of both methyl and isobutyl substituents may influence solubility and reactivity, offering tunable properties for targeted applications. This compound is typically supplied with high purity, ensuring reliability in research and industrial processes.
5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine structure
405548-39-2 structure
Product Name:5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
CAS No:405548-39-2
MF:C8H15N3
MW:153.224801301956
CID:3972545
PubChem ID:19620096
Update Time:2025-06-08

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-4-amine, 5-methyl-1-(2-methylpropyl)-
    • 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
    • CS-0225321
    • EN300-123423
    • FRA54839
    • 1-Isobutyl-5-methyl-1H-pyrazol-4-amine; 4-Amino-1-isobutyl-5-methylpyrazole
    • DB-407756
    • 1-ISOBUTYL-5-METHYL-1H-PYRAZOL-4-AMINE
    • SCHEMBL6154539
    • 991-388-9
    • 5-METHYL-1-(2-METHYLPROPYL)PYRAZOL-4-AMINE
    • 405548-39-2
    • AKOS000309403
    • Inchi: 1S/C8H15N3/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5,9H2,1-3H3
    • InChI Key: OUGBETNWWUUCEW-UHFFFAOYSA-N
    • SMILES: N1(C(C)=C(C=N1)N)CC(C)C

Computed Properties

  • Exact Mass: 153.126597491Da
  • Monoisotopic Mass: 153.126597491Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 266.6±20.0 °C at 760 mmHg
  • Flash Point: 115.0±21.8 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine Security Information

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine Pricemore >>

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Additional information on 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Comprehensive Overview of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS No. 405548-39-2)

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS No. 405548-39-2) is a specialized organic compound belonging to the pyrazole amine class. Its unique molecular structure, featuring a methyl group at the 5-position and a 2-methylpropyl substituent on the nitrogen atom, makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound's amine functionality and heterocyclic core contribute to its reactivity, enabling applications in drug discovery, material science, and specialty chemical synthesis.

Recent advancements in small-molecule therapeutics have increased interest in pyrazole derivatives like 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine. Researchers are particularly focused on its potential as a building block for kinase inhibitors and GPCR-targeted compounds, addressing trending topics in precision medicine and personalized therapies. The compound's lipophilic nature and moderate polarity make it suitable for optimizing drug-like properties in lead optimization campaigns.

From a synthetic chemistry perspective, 405548-39-2 demonstrates interesting reactivity patterns. The 4-amine group can participate in condensation reactions, azo coupling, and nucleophilic substitutions, while the pyrazole ring offers opportunities for further functionalization. These characteristics align with current industry demands for versatile intermediates in fragment-based drug design (FBDD) and combinatorial chemistry approaches.

In material science applications, the 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine structure shows promise as a ligand for metal-organic frameworks (MOFs) and coordination polymers. Its bidentate binding capability through the pyrazole nitrogen and amine group makes it attractive for developing functional materials with tailored porosity and catalytic properties - areas receiving significant attention in sustainable chemistry initiatives.

Analytical characterization of CAS 405548-39-2 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's high purity (>98%) and establish its structural integrity for research applications. Proper storage conditions (typically 2-8°C under inert atmosphere) ensure stability of this light-sensitive compound over extended periods.

The commercial availability of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine through specialty chemical suppliers has expanded in recent years, reflecting growing demand from both academic laboratories and industrial R&D teams. Current pricing trends indicate stable supply chains for this research-grade chemical, with bulk quantities becoming more accessible for scale-up studies.

Environmental and safety assessments of 405548-39-2 suggest it requires standard laboratory handling precautions. While not classified as hazardous under current regulations, proper PPE protocols (gloves, eye protection) are recommended when working with this material, particularly during weighing procedures and solvent-based reactions.

Future research directions for pyrazol-4-amine derivatives may explore their potential in bioorthogonal chemistry applications and as fluorescent probes. The structural flexibility of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine makes it particularly interesting for developing smart materials and molecular sensors - areas gaining traction in diagnostic technologies and point-of-care devices.

Patent literature reveals increasing activity around pyrazole-containing compounds, with 405548-39-2 appearing in several applications related to kinase modulation and inflammatory pathways. This intellectual property landscape suggests continued commercial interest in this chemical scaffold for therapeutic development.

For researchers considering 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine for their projects, key considerations include its solubility profile (soluble in polar organic solvents but limited water solubility) and stability under various conditions. Recent method development papers highlight successful applications in microwave-assisted synthesis and flow chemistry setups, reflecting modern green chemistry trends.

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